Malabaricone C

Description

This compound has been reported in Myristicaceae, Myristica fragrans, and other organisms with data available.

from maize (Myristica fragrans); structure given in first source

Properties

IUPAC Name |

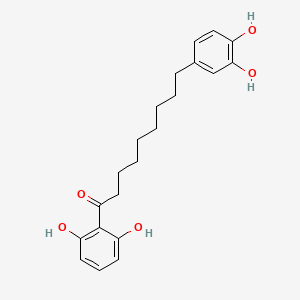

1-(2,6-dihydroxyphenyl)-9-(3,4-dihydroxyphenyl)nonan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26O5/c22-16-13-12-15(14-20(16)26)8-5-3-1-2-4-6-9-17(23)21-18(24)10-7-11-19(21)25/h7,10-14,22,24-26H,1-6,8-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCOZRFYGIFMIEX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)O)C(=O)CCCCCCCCC2=CC(=C(C=C2)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40212721 | |

| Record name | Malabaricone C | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40212721 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

358.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Malabaricone C | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0005798 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

63335-25-1 | |

| Record name | Malabaricone C | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=63335-25-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Malabaricone C | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063335251 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Malabaricone C | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=287968 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Malabaricone C | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40212721 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Malabaricone C | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C9K53R3PRN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Malabaricone C | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0005798 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

119 - 121 °C | |

| Record name | Malabaricone C | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0005798 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

What is the natural source of Malabaricone C

An In-depth Technical Guide to the Natural Sourcing of Malabaricone C

Introduction

This compound (Mal C) is a naturally occurring diarylnonanoid, a class of phenolic compounds characterized by a nine-carbon aliphatic chain connecting two aromatic rings.[1][2] First identified in the fruit rind of Myristica malabarica, this compound has attracted significant attention from the scientific community for its diverse and potent pharmacological activities.[3] this compound's bioactivity profile includes anti-inflammatory, anticancer, antioxidant, antimicrobial, and anti-obesity properties, making it a promising lead compound for drug discovery and development.[4][5][6][7] This technical guide provides a comprehensive overview of the natural sources of this compound, methodologies for its isolation, and its key biological mechanisms of action, tailored for researchers, scientists, and drug development professionals.

Natural Sources of this compound

This compound is a secondary metabolite found exclusively within the plant family Myristicaceae , commonly known as the nutmeg family.[3][8] Its distribution within this family is concentrated in the genus Myristica. Bioassay-guided fractionation and phytochemical analyses have successfully isolated this compound from various parts of several species within this genus.

The primary documented natural sources include:

-

Myristica malabarica (Rampatri): The dried fruit arils and fruit rinds of this wild nutmeg species are a principal source from which the compound was first identified.[3][5][9]

-

Myristica cinnamomea: The fruits and bark of this species have been shown to contain this compound, where it exhibits anti-quorum sensing and sphingomyelin synthase inhibitory activities.[4][6][10][11][12]

-

Myristica fragrans (Nutmeg): The common spice nutmeg, specifically its dried seed covers (mace), is another confirmed source of this compound.[2][7][9][10]

-

Myristica fatua: The bark of this species has also been identified as a source through phytochemical investigation.[13]

-

Myristica philippensis: Research has confirmed the presence of this compound in the leaves of this species.[13]

Quantitative Bioactivity Data

While extraction yields can vary significantly based on the plant part, geographical source, and extraction method, the biological potency of this compound has been quantified across numerous studies. This data is critical for evaluating its therapeutic potential.

| Biological Target/Assay | Test System | Result (IC₅₀ / Activity) | Reference |

| Sphingomyelin Synthase 1 (SMS1) | Cell Lysate Assay | IC₅₀ = 3 µM | [4][7] |

| Sphingomyelin Synthase 2 (SMS2) | Cell Lysate Assay | IC₅₀ = 1.5 µM | [4][7] |

| Cytotoxicity (MCF-7 Cells) | Cell Culture | IC₅₀ = 10.8 µM | [7] |

| Cytotoxicity (A549 Cells) | Cell Culture | IC₅₀ = 12.3 µM | [7] |

| Cytotoxicity (HL-60 Cells) | Cell Culture | IC₅₀ = 46.1 µM | [7] |

| Antioxidant Activity | DPPH Radical Scavenging | 59.9% scavenging at 7 µg/mL | [7] |

| Antioxidant Activity | DPPH Radical Scavenging | IC₅₀ = 8.35 ± 2.20 µg/mL | [14] |

| Antimicrobial (S. aureus) | In Vitro Assay | MIC = 2-32 µg/mL | [7] |

| Antimicrobial (B. subtilis) | In Vitro Assay | MIC = 2-32 µg/mL | [7] |

| Antimicrobial (C. albicans) | In Vitro Assay | MIC = 2-32 µg/mL | [7] |

Experimental Protocols: Isolation and Purification

The isolation of this compound typically follows a bioassay-guided fractionation approach. The protocol below is a synthesized methodology based on established research.[6][12]

1. Preparation of Plant Material:

-

Collect the desired plant part (e.g., dried fruit arils of M. malabarica or bark of M. cinnamomea).

-

Air-dry the material in the shade to prevent the degradation of phytochemicals.

-

Grind the dried material into a coarse powder to increase the surface area for extraction.

2. Solvent Extraction:

-

Macerate the powdered plant material in a suitable organic solvent. Methanol or ethyl acetate are commonly used.[6][12]

-

Perform the extraction at room temperature for a period of 24-72 hours, with occasional agitation.

-

Filter the extract and concentrate it under reduced pressure using a rotary evaporator to yield a crude extract.

3. Fractionation:

-

Subject the crude extract to liquid-liquid partitioning using solvents of increasing polarity (e.g., hexane, chloroform, ethyl acetate, and water) to separate compounds based on their polarity.

-

Monitor the resulting fractions for the desired biological activity (e.g., SMS inhibition or antimicrobial activity).

4. Chromatographic Purification:

-

Subject the most active fraction (typically the ethyl acetate or chloroform fraction) to column chromatography over silica gel.

-

Elute the column with a gradient solvent system (e.g., hexane-ethyl acetate or chloroform-methanol) of increasing polarity.

-

Collect the eluted sub-fractions and monitor them using Thin Layer Chromatography (TLC).

-

Pool sub-fractions with similar TLC profiles.

-

Repeat the chromatographic separation, potentially using Sephadex LH-20 or High-Performance Liquid Chromatography (HPLC), until a pure compound is isolated.

5. Structural Elucidation:

-

Confirm the identity and purity of the isolated compound as this compound using standard spectroscopic techniques, including:

-

Nuclear Magnetic Resonance (NMR): ¹H NMR and ¹³C NMR for structural backbone determination.

-

Mass Spectrometry (MS): For determining the molecular weight and formula.

-

Signaling Pathways and Mechanisms of Action

This compound exerts its biological effects by modulating several key cellular signaling pathways. Its anti-inflammatory and anti-obesity effects are particularly well-documented.

1. Inhibition of Sphingomyelin Synthase (SMS): this compound is a noncompetitive inhibitor of both SMS1 and SMS2.[4] These enzymes are crucial for the synthesis of sphingomyelin, a key component of cell membranes and a precursor for signaling molecules. By inhibiting SMS, this compound reduces the uptake of fatty acids and the formation of lipid droplets in cells.[6] This mechanism is central to its ability to reduce body weight gain, improve glucose tolerance, and prevent hepatic steatosis (fatty liver) in diet-induced obesity models.[4][6][11]

2. Anti-Inflammatory Signaling: The compound demonstrates potent anti-inflammatory properties by suppressing the activation of T-cells.[5] This is achieved through the inhibition of critical inflammatory signaling cascades. Specifically, this compound treatment has been shown to inhibit the mitogen-induced phosphorylation of MAPKs (ERK and JNK) and prevent the activation and DNA binding of the transcription factor NF-κB.[5][15] NF-κB is a master regulator of pro-inflammatory cytokines, and its inhibition leads to a significant reduction in the secretion of cytokines like IL-2 and IFN-γ, thereby dampening the inflammatory response.[5]

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. This compound | 63335-25-1 | Benchchem [benchchem.com]

- 3. mdpi.com [mdpi.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. This compound, a constituent of spice Myristica malabarica, exhibits anti-inflammatory effects via modulation of cellular redox - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound as Natural Sphingomyelin Synthase Inhibitor against Diet-Induced Obesity and Its Lipid Metabolism in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 7. caymanchem.com [caymanchem.com]

- 8. researchmgt.monash.edu [researchmgt.monash.edu]

- 9. Human Metabolome Database: Showing metabocard for this compound (HMDB0005798) [hmdb.ca]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. This compound from Myristica cinnamomea exhibits anti-quorum sensing activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. semanticscholar.org [semanticscholar.org]

- 14. researchgate.net [researchgate.net]

- 15. This compound, a constituent of spice Myristica malabarica, exhibits anti-inflammatory effects via modulation of cellular redox - PubMed [pubmed.ncbi.nlm.nih.gov]

Malabaricone C: A Technical Guide to its Discovery, Isolation, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

Malabaricone C, a diarylnonanoid compound, has emerged as a significant natural product with a wide spectrum of pharmacological activities. Isolated from various species of the Myristica genus, commonly known as nutmeg, this molecule has garnered considerable attention for its anti-inflammatory, anticancer, and anti-quorum sensing properties. This technical guide provides a comprehensive overview of the discovery and isolation of this compound from its natural sources, detailing the experimental protocols for its extraction and purification. Furthermore, it elucidates the key signaling pathways modulated by this compound, offering insights into its mechanism of action. Quantitative data are presented in structured tables for clarity and comparative analysis, and logical workflows are visualized using diagrams to facilitate understanding.

Discovery and Distribution in Myristica Species

This compound is a prominent member of the malabaricone family of compounds, which are characteristic secondary metabolites of the Myristicaceae family. It has been successfully isolated from several species within this genus, highlighting its prevalence and potential as a chemotaxonomic marker.

Initial discovery and subsequent research have identified this compound in the following Myristica species:

-

Myristica malabarica (Bombay Mace): The fruit arils and rind of this species are a rich source of this compound.[1][2]

-

Myristica cinnamomea : The bark of this plant has been a primary source for the bioassay-guided isolation of this compound, particularly in studies investigating its anti-quorum sensing activity.[3][4]

-

Myristica fragrans (Nutmeg): The dried fruit arils (mace) of the common nutmeg also contain this compound.[1][2]

-

Myristica fatua : The bark of this species has also been reported to yield this compound.

The presence of this compound across these different species underscores its significance within the Myristica genus and suggests a conserved biosynthetic pathway.

Physicochemical Properties

A clear understanding of the physicochemical properties of this compound is essential for its isolation, characterization, and formulation in potential therapeutic applications.

| Property | Value |

| Molecular Formula | C₂₁H₂₆O₅ |

| Molecular Weight | 358.4 g/mol |

| IUPAC Name | 1-(2,6-dihydroxyphenyl)-9-(3,4-dihydroxyphenyl)nonan-1-one |

| Appearance | Yellow crystalline solid |

| Solubility | Soluble in methanol, ethyl acetate, and other organic solvents. |

Experimental Protocols: Isolation and Purification

The isolation of this compound from Myristica species typically involves a multi-step process of solvent extraction followed by chromatographic purification. The following protocol is a composite of methodologies reported in the literature, providing a detailed guide for researchers.

Extraction Workflow

References

- 1. storage.googleapis.com [storage.googleapis.com]

- 2. This compound, a constituent of spice Myristica malabarica, exhibits anti-inflammatory effects via modulation of cellular redox - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound from Myristica cinnamomea exhibits anti-quorum sensing activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Chemical Structure and Stereochemistry of Malabaricone C

Introduction

Malabaricone C is a naturally occurring diarylnonanoid, a class of phenolic compounds characterized by two aromatic rings linked by a nine-carbon aliphatic chain.[1] It is primarily isolated from plants of the Myristicaceae family, such as Myristica malabarica (Rampatri) and Myristica cinnamomea.[2][3] This compound has garnered significant interest within the scientific community due to its diverse and potent biological activities, including anticancer, anti-inflammatory, and anti-obesity effects.[1][4][5] This technical guide provides a comprehensive overview of the chemical structure, stereochemistry, and key experimental data related to this compound, tailored for researchers, scientists, and professionals in drug development.

Chemical Structure

This compound possesses a distinct molecular architecture consisting of a 2,6-dihydroxyphenyl moiety and a 3,4-dihydroxyphenyl group connected by a nine-carbon chain, which includes a carbonyl group at the C-1 position.[1][6]

Core Scaffold: Diarylheptanoid[1] IUPAC Name: 1-(2,6-dihydroxyphenyl)-9-(3,4-dihydroxyphenyl)nonan-1-one[6] Chemical Formula: C₂₁H₂₆O₅[6] Molecular Weight: 358.43 g/mol [6] CAS Number: 63335-25-1[6]

The structural features of this compound are pivotal to its biological functions. The presence of hydroxyl groups on both aromatic rings contributes to its antioxidant properties and its ability to interact with various biological targets.[1][7] The long aliphatic chain influences its lipophilicity and membrane permeability.

Caption: Logical relationship of this compound's structural components.

Stereochemistry

Based on the available spectroscopic data and its chemical structure, this compound is an achiral molecule. It does not contain any stereocenters, and therefore, does not exhibit stereoisomerism. The nine-carbon aliphatic chain is flexible and can adopt various conformations, but there are no chiral carbons that would lead to enantiomers or diastereomers.

Quantitative Data

Spectroscopic Data

The structural elucidation of this compound has been primarily achieved through nuclear magnetic resonance (NMR) and mass spectrometry (MS) analyses.[3][8]

Table 1: NMR Spectroscopic Data for this compound

| ¹H-NMR (Chemical Shift δ in ppm) | ¹³C-NMR (Chemical Shift δ in ppm) |

| Specific assignments vary by solvent and instrument frequency. Key signals include aromatic protons and methylene protons of the aliphatic chain. | Characteristic signals include those for the carbonyl carbon, aromatic carbons, and aliphatic carbons. |

Note: For detailed peak assignments, refer to the supporting information of publications such as Sivasothy et al. (2011) and Chong et al. (2011).[8][9]

Table 2: Mass Spectrometry Data for this compound

| Technique | Ionization Mode | Key Fragments (m/z) |

| HR-LC-MS | ESI | [M-H]⁻ at 357.1702 |

Note: The mass fragmentation pattern provides crucial information for confirming the molecular weight and the presence of key structural motifs.[10]

Biological Activity Data

This compound has been shown to be a potent inhibitor of sphingomyelin synthase (SMS), an enzyme involved in lipid metabolism.[4][5]

Table 3: Inhibitory Activity of this compound against Sphingomyelin Synthase

| Enzyme | IC₅₀ (µM) |

| SMS 1 | 3 |

| SMS 2 | 1.5 |

Data sourced from MedchemExpress, citing studies on its role in diet-induced obesity.[4]

Experimental Protocols

Isolation and Purification

The isolation of this compound from its natural sources typically involves a multi-step extraction and chromatographic process.

Caption: General workflow for the isolation of this compound.

A representative protocol involves:

-

Extraction: The dried and powdered plant material (e.g., bark of Myristica cinnamomea) is extracted with methanol.[9]

-

Fractionation: The crude methanol extract is then subjected to bioassay-guided fractionation to isolate the active compounds.[9]

-

Chromatography: The active fractions are further purified using techniques such as High-Performance Liquid Chromatography (HPLC) to yield pure this compound.[7][9]

Chemical Synthesis

An efficient chemical synthesis of this compound has been developed to overcome the challenges of its isolation from natural sources.[11] A key strategy involves a cross-metathesis reaction.[7]

A general synthetic approach includes:

-

Synthesis of Building Blocks: Preparation of an appropriate ω-aryl heptyl bromide.[11]

-

Coupling Reaction: Reaction of the ω-aryl alkyl bromide with a suitable phenyl β-ketoester.[1]

-

Decarboxylation and Demethylation: Subsequent decarboxylation of the ester moiety and demethylation to yield the final product.[1]

Spectroscopic Analysis

The structure of isolated or synthesized this compound is confirmed using a combination of spectroscopic methods.

-

NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded to determine the carbon-hydrogen framework of the molecule.[3][8]

-

Mass Spectrometry: High-resolution mass spectrometry (HRMS) is used to confirm the molecular formula and analyze fragmentation patterns.[10][12]

-

UV-Vis Spectroscopy: UV-Vis spectrophotometry can be used to observe the characteristic absorption maxima of the compound. For instance, this compound exhibits absorption maxima at approximately 270 nm and 340 nm.[7]

Signaling Pathways and Mechanisms of Action

This compound has been shown to modulate several cellular signaling pathways, contributing to its anti-inflammatory and anticancer effects.

Inhibition of T-cell Activation

This compound can suppress the activation of T-cells, a key process in the immune response.[7][13]

Caption: Signaling pathway for this compound's anti-inflammatory effects.

The proposed mechanism involves the modulation of cellular redox status. This compound treatment leads to a reduction in cellular thiols, which in turn inhibits the phosphorylation of ERK/JNK and the DNA binding of NF-κB, ultimately suppressing T-cell proliferation and cytokine secretion.[7]

Conclusion

This compound stands out as a promising natural product with a well-defined chemical structure and a broad spectrum of biological activities. Its diarylnonanoid scaffold, characterized by two hydroxylated phenyl rings and a nine-carbon linker with a carbonyl group, is central to its function. While it is an achiral molecule, its conformational flexibility likely plays a role in its interaction with biological targets. The availability of detailed spectroscopic data and established experimental protocols for its isolation, synthesis, and biological evaluation provides a solid foundation for further research and development of this compound and its analogs as potential therapeutic agents.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. medchemexpress.com [medchemexpress.com]

- 5. This compound as Natural Sphingomyelin Synthase Inhibitor against Diet-Induced Obesity and Its Lipid Metabolism in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medkoo.com [medkoo.com]

- 7. This compound, a constituent of spice Myristica malabarica, exhibits anti-inflammatory effects via modulation of cellular redox - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. Total Syntheses of Malabaricones B and C via a Cross-Metathesis Strategy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. This compound, a constituent of spice Myristica malabarica, exhibits anti-inflammatory effects via modulation of cellular redox - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Malabaricone C: Physical, Chemical, and Biological Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Malabaricone C is a naturally occurring diarylnonanoid found in the fruit rind of Myristica malabarica, commonly known as Malabar nutmeg.[1][2][3] This phenolic compound has garnered significant scientific interest due to its diverse pharmacological activities, including potent anti-inflammatory, anticancer, and neuroprotective properties.[4][5] Its unique chemical structure and multifaceted biological effects make it a promising candidate for further investigation in drug discovery and development. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, its known biological activities with a focus on key signaling pathways, and detailed experimental protocols for its study.

Physical and Chemical Properties

This compound is a solid substance with a melting point range of 119-121 °C.[6] It is soluble in organic solvents such as dimethyl sulfoxide (DMSO), methanol, and ethanol.[7] The detailed physical and chemical properties are summarized in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₂₁H₂₆O₅ | [6] |

| Molecular Weight | 358.4 g/mol | [6] |

| IUPAC Name | 1-(2,6-dihydroxyphenyl)-9-(3,4-dihydroxyphenyl)nonan-1-one | [6] |

| CAS Number | 63335-25-1 | [6] |

| Physical Description | Solid | [6] |

| Melting Point | 119 - 121 °C | [6] |

| Solubility | Soluble in DMSO and Methanol | [7] |

| UV max | 270 nm, 340 nm | [8] |

Spectral Data

The structural elucidation of this compound has been confirmed through various spectroscopic techniques.

-

¹H and ¹³C Nuclear Magnetic Resonance (NMR): Detailed 1D and 2D NMR analyses have been performed to assign the proton and carbon signals of this compound. While specific peak assignments can be found in the supplementary materials of cited literature, the spectra are characteristic of its diarylnonanoid structure.[1][9][10]

-

Mass Spectrometry (MS): The mass spectrum of this compound shows a molecular ion peak corresponding to its molecular weight. The fragmentation pattern is consistent with its chemical structure, showing characteristic losses of fragments from the nonan-1-one chain and the phenolic rings.[11][12][13][14][15]

-

Infrared (IR) Spectroscopy: The IR spectrum of this compound displays characteristic absorption bands for hydroxyl (-OH) groups, carbonyl (C=O) groups, and aromatic C-H and C=C bonds, confirming the presence of these functional groups.[16]

Biological Activities and Signaling Pathways

This compound exhibits a range of biological activities, primarily attributed to its antioxidant and modulatory effects on cellular signaling pathways.

Anti-inflammatory Activity

This compound has demonstrated significant anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators.[4][17] The primary mechanism involves the suppression of the nuclear factor-kappa B (NF-κB) signaling pathway. Specifically, this compound inhibits the generation of reactive oxygen species (ROS), which in turn prevents the phosphorylation of Akt and the subsequent activation of the IκB kinase (IKK) complex. This leads to the inhibition of IκBα degradation and the nuclear translocation of NF-κB, ultimately downregulating the expression of inflammatory genes.[4]

References

- 1. Exploring apoptotic induction of malabaricone A in triple-negative breast cancer cells: an acylphenol phyto-entity isolated from the fruit rind of Myristica malabarica Lam - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. This compound suppresses lipopolysaccharide-induced inflammatory responses via inhibiting ROS-mediated Akt/IKK/NF-κB signaling in murine macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Spice-derived phenolic, malabaricone B induces mitochondrial damage in lung cancer cells via a p53-independent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound | C21H26O5 | CID 100313 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Mitochondrial Membrane Potential Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound, a constituent of spice Myristica malabarica, exhibits anti-inflammatory effects via modulation of cellular redox - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. assets-eu.researchsquare.com [assets-eu.researchsquare.com]

- 11. researchgate.net [researchgate.net]

- 12. m.youtube.com [m.youtube.com]

- 13. Fragmentation Patterns of Phenolic C-Glycosides in Mass Spectrometry Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. chemguide.co.uk [chemguide.co.uk]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. IR _2007 [uanlch.vscht.cz]

- 17. This compound, a constituent of spice Myristica malabarica, exhibits anti-inflammatory effects via modulation of cellular redox - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pharmacokinetic Profile and Bioavailability of Malabaricone C: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Malabaricone C, a phenolic diarylnonanoid isolated from the rind of plants of the family Myristicaceae, such as Myristica malabarica and Myristica fragrans, has garnered significant scientific interest for its diverse pharmacological activities.[1][2][3] These activities include antioxidant, anti-inflammatory, gastroprotective, and potential anti-cancer effects.[1][4][5] This technical guide provides an in-depth analysis of the bioavailability and pharmacokinetics of this compound, summarizing key quantitative data, detailing experimental protocols, and visualizing its mechanistic pathways to support further research and development.

Pharmacokinetic Properties

Studies in murine models have begun to elucidate the pharmacokinetic profile of this compound. A key finding is its rapid clearance following intravenous administration, contrasted with a more sustained presence after oral delivery, suggesting potential for oral therapeutic applications.[1][6]

Quantitative Pharmacokinetic Data

The following table summarizes the key pharmacokinetic parameters of this compound in mice.

| Parameter | Intravenous (i.v.) Administration (10 mg/kg) | Oral (p.o.) Administration (200 mg/kg) | Reference |

| Elimination Half-life (t½) | ~5 minutes | - | [1] |

| Plasma Concentration | Rapidly cleared | Sustainable levels over an hour | [1][6] |

| Maximum Concentration (Cmax) | Not explicitly stated | Not explicitly stated, but lower than i.v. | [1] |

| Time to Cmax (Tmax) | Not explicitly stated | Not explicitly stated | [1] |

| Area Under the Curve (AUC) | Not explicitly stated | Not explicitly stated | [1] |

Note: The available literature provides a preliminary pharmacokinetic profile. Further detailed studies are required to fully characterize the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound.

Experimental Protocols

The following sections detail the methodologies employed in the pharmacokinetic and mechanistic studies of this compound.

Isolation and Purification of this compound

Pure this compound was isolated from the methanol extract of dried fruit rind of M. malabarica. The general procedure is as follows:

-

Extraction: Dried and powdered fruit rinds (25 g) are subjected to extraction with methanol (50 mL) for 5 days at room temperature.

-

Filtration and Evaporation: The resulting supernatant is filtered through a nylon mesh. The solvent is then evaporated in vacuo at a temperature below 40°C to yield the crude extract.

-

Purification: Further purification is typically achieved through chromatographic techniques to isolate pure this compound.[1]

Pharmacokinetic Studies in Mice

-

Animal Model: Male mice were used for the pharmacokinetic studies.[1]

-

Drug Administration:

-

Sample Collection: Blood samples were collected at various time points (5-60 minutes) following drug administration.[6]

-

Sample Processing: Plasma was separated from the blood samples for analysis.[1]

High-Performance Liquid Chromatography (HPLC) Analysis

The concentration of this compound in plasma samples was determined using a reversed-phase HPLC method.[1]

-

HPLC System: Agilent 1200 series Infinity with a 50 μL sample loop and a UV-Vis detector set to 420 nm.[1]

-

Column: Reversed-phase Symmetry C18 column (5 μm particle size).[1]

-

Mobile Phase: A mixture of methanol, acetonitrile, and 5% acetic acid in a ratio of 35:50:15 (v/v).[1]

-

Flow Rate: 1.0 mL/min.[1]

Signaling Pathways and Mechanisms of Action

This compound exerts its therapeutic effects through the modulation of several key signaling pathways. Its mechanisms are multifaceted, involving antioxidant, anti-inflammatory, and pro-angiogenic actions.

Anti-Inflammatory and Gastroprotective Signaling

This compound has been shown to protect against NSAID-induced gastric ulceration by mitigating oxidative stress and inflammation.[1] It achieves this by inhibiting the activation of NF-κB and the phosphorylation of MAP kinases such as ERK and JNK.[2][7]

Caption: Anti-inflammatory signaling pathway of this compound.

Sphingomyelin Synthase Inhibition

This compound has been identified as a natural inhibitor of sphingomyelin synthase (SMS), an enzyme involved in sphingolipid biosynthesis.[8][9] This inhibition can impact lipid metabolism and has shown potential in preventing high-fat diet-induced obesity in preclinical models.[8]

Caption: Inhibition of Sphingomyelin Synthase by this compound.

Experimental Workflow for Pharmacokinetic Analysis

The following diagram illustrates the typical workflow for determining the pharmacokinetic profile of this compound.

Caption: Experimental workflow for pharmacokinetic analysis.

Conclusion and Future Directions

The current body of research indicates that this compound possesses a pharmacokinetic profile that, despite rapid intravenous clearance, shows promise for oral administration.[1] Its multifaceted mechanism of action, targeting key inflammatory and metabolic pathways, underscores its potential as a lead compound for the development of novel therapeutics for conditions such as NSAID-induced gastropathy and metabolic disorders.[1][8] However, further comprehensive pharmacokinetic and toxicological studies are imperative to fully assess its safety and efficacy for clinical applications. Future research should focus on detailed ADME studies, formulation development to enhance bioavailability, and further elucidation of its molecular targets.

References

- 1. This compound Attenuates Nonsteroidal Anti-Inflammatory Drug-Induced Gastric Ulceration by Decreasing Oxidative/Nitrative Stress and Inflammation and Promoting Angiogenic Autohealing - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound, a constituent of spice Myristica malabarica, exhibits anti-inflammatory effects via modulation of cellular redox - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Human Metabolome Database: Showing metabocard for this compound (HMDB0005798) [hmdb.ca]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. This compound, a constituent of spice Myristica malabarica, exhibits anti-inflammatory effects via modulation of cellular redox - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound as Natural Sphingomyelin Synthase Inhibitor against Diet-Induced Obesity and Its Lipid Metabolism in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound as Natural Sphingomyelin Synthase Inhibitor against Diet-Induced Obesity and Its Lipid Metabolism in Mice - UM Research Repository [eprints.um.edu.my]

The Core Mechanism of Malabaricone C as a Sphingomyelin Synthase Inhibitor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Malabaricone C, a natural acylphenol derived from the fruits of Myristica cinnamomea King, has emerged as a potent, orally active, and noncompetitive inhibitor of sphingomyelin synthase (SMS). By targeting the two isoforms of this critical enzyme, SMS1 and SMS2, this compound disrupts the final step in sphingomyelin biosynthesis. This inhibition modulates the cellular levels of key bioactive lipids, including ceramide, sphingomyelin (SM), and diacylglycerol (DAG), thereby influencing a cascade of downstream signaling pathways. This technical guide provides an in-depth exploration of the mechanism of action of this compound, detailing its inhibitory kinetics, effects on cellular lipid metabolism, and the subsequent impact on signaling pathways such as NF-κB and MAPK. Furthermore, this document furnishes detailed protocols for key experimental assays and presents quantitative data in a structured format to facilitate research and development in therapeutic areas targeting sphingolipid metabolism, including metabolic disorders and inflammatory conditions.

Introduction: The Role of Sphingomyelin Synthase in Cellular Homeostasis

Sphingomyelin synthases (SMS) are integral membrane proteins that catalyze the transfer of a phosphocholine headgroup from phosphatidylcholine (PC) to ceramide, yielding sphingomyelin (SM) and diacylglycerol (DAG).[1][2] This enzymatic reaction is a crucial node in sphingolipid metabolism, maintaining the delicate balance between the pro-apoptotic signaling molecule ceramide and the structural membrane component sphingomyelin. The two primary isoforms, SMS1 and SMS2, are localized to the Golgi apparatus and the plasma membrane, respectively, and play pivotal roles in membrane fluidity, signal transduction, and lipid metabolism.[1][2] Dysregulation of SMS activity has been implicated in a variety of pathological conditions, including metabolic syndrome, atherosclerosis, and cancer, making these enzymes attractive targets for therapeutic intervention.

This compound: A Natural Inhibitor of Sphingomyelin Synthase

This compound has been identified as a direct inhibitor of both SMS1 and SMS2.[1][2] Its inhibitory action disrupts the normal flux of the sphingolipid metabolic pathway, leading to significant alterations in the cellular lipid profile and downstream signaling events.

Inhibitory Activity and Kinetics

This compound exhibits potent inhibitory activity against both major isoforms of sphingomyelin synthase. It functions as a noncompetitive inhibitor, meaning it binds to a site on the enzyme distinct from the substrate-binding site, thereby altering the enzyme's conformation and reducing its catalytic efficiency without preventing substrate binding.[1]

| Parameter | SMS1 | SMS2 | Reference |

| IC50 | 3 µM | 1.5 µM | [1] |

| Mode of Inhibition | Noncompetitive | Noncompetitive | [1] |

Table 1: Inhibitory Potency and Kinetics of this compound against Sphingomyelin Synthase Isoforms. This table summarizes the half-maximal inhibitory concentration (IC50) values and the mode of inhibition of this compound against human SMS1 and SMS2.

Mechanism of Action: From Enzyme Inhibition to Cellular Response

The inhibition of SMS by this compound initiates a cascade of molecular events, beginning with the alteration of the cellular lipid landscape and culminating in the modulation of key signaling pathways that govern inflammation and cellular metabolism.

Impact on Sphingolipid Metabolism

By blocking the conversion of ceramide to sphingomyelin, this compound treatment leads to a decrease in the cellular levels of sphingomyelin and diacylglycerol (DAG).[3] Concurrently, this enzymatic blockade can lead to an accumulation of the substrate, ceramide. These shifts in the relative concentrations of bioactive lipids are central to the downstream effects of this compound.

Downstream Signaling Pathways

The alterations in sphingolipid and diacylglycerol levels induced by this compound have profound effects on intracellular signaling.

The inhibition of SMS2 by this compound has been shown to attenuate the activation of the transcription factor NF-κB.[1] This effect is mediated, at least in part, by a reduction in the recruitment of TNF receptor-1 (TNFR1) to lipid rafts and a decreased abundance of the Toll-like receptor 4 (TLR4)-MD2 complex on the cell surface. Both of these events are critical for the initiation of the NF-κB signaling cascade in response to inflammatory stimuli. The resulting decrease in NF-κB activation contributes to the anti-inflammatory properties of this compound.

References

- 1. This compound as Natural Sphingomyelin Synthase Inhibitor against Diet-Induced Obesity and Its Lipid Metabolism in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound as Natural Sphingomyelin Synthase Inhibitor against Diet-Induced Obesity and Its Lipid Metabolism in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Inhibition of sphingomyelin synthase (SMS) affects intracellular sphingomyelin accumulation and plasma membrane lipid organization - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Antioxidant Capacity of Malabaricone C: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Malabaricone C, a phenolic diarylnonanoid isolated from the spice nutmeg (Myristica fragrans and Myristica malabarica), has demonstrated significant in vitro antioxidant properties.[1][2][3] This technical guide provides a comprehensive overview of the antioxidant capacity of this compound, presenting quantitative data, detailed experimental protocols for key assays, and visualizations of its mechanistic pathways. The information compiled herein is intended to support further research and development of this compound as a potential therapeutic agent.

Quantitative Antioxidant Activity

This compound exhibits potent radical scavenging activity against various free radicals. The following table summarizes the key quantitative data from in vitro antioxidant assays.

| Assay Type | IC50 Value (µg/mL) | Positive Control | Source |

| DPPH Radical Scavenging | 8.35 ± 2.20 | - | [4] |

| DPPH Radical Scavenging | 6.56 ± 0.02 | Ascorbic Acid (5.76 ± 0.01) | [5] |

| ABTS Radical Scavenging | - (High Activity) | - | [4] |

IC50: The concentration of a substance that is required for 50% inhibition of a specific biological or biochemical function. DPPH: 2,2-diphenyl-1-picrylhydrazyl ABTS: 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the protocols for the primary assays used to determine the in vitro antioxidant capacity of this compound.

DPPH Radical Scavenging Assay

This assay is based on the ability of an antioxidant to donate an electron to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.[6]

Materials:

-

This compound

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

Methanol or Ethanol

-

96-well microplate

-

Microplate reader

Procedure:

-

Preparation of DPPH solution: Prepare a stock solution of DPPH in methanol or ethanol (e.g., 200 µM).[7] The absorbance of the working solution should be adjusted to approximately 1.0 at 517 nm.[6]

-

Sample Preparation: Prepare various concentrations of this compound in the same solvent used for the DPPH solution.

-

Reaction: Add 100 µL of the DPPH working solution to 100 µL of each this compound concentration in a 96-well plate.[7]

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[6][7]

-

Measurement: Measure the absorbance at 517 nm using a microplate reader.[6]

-

Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the reaction mixture with the sample. The IC50 value is determined by plotting the percentage of inhibition against the concentration of this compound.

ABTS Radical Cation Decolorization Assay

This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by the antioxidant leads to a decrease in absorbance.[8]

Materials:

-

This compound

-

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid))

-

Potassium persulfate

-

Ethanol or water

-

96-well microplate

-

Microplate reader

Procedure:

-

Preparation of ABTS•+ solution: Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical cation.[8]

-

Dilution of ABTS•+ solution: Dilute the ABTS•+ solution with ethanol or water to obtain an absorbance of 0.700 ± 0.02 at 734 nm.[7]

-

Sample Preparation: Prepare various concentrations of this compound in a suitable solvent.

-

Reaction: Add 190 µL of the diluted ABTS•+ solution to 10 µL of each this compound concentration in a 96-well plate.[7]

-

Incubation: Incubate the plate in the dark at room temperature for 6 minutes.[7]

-

Measurement: Measure the absorbance at 734 nm using a microplate reader.[9][10]

-

Calculation: The percentage of ABTS•+ scavenging activity is calculated using the same formula as for the DPPH assay. The IC50 value is determined from the concentration-response curve.

Ferric Reducing Antioxidant Power (FRAP) Assay

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at a low pH. The reduction is monitored by the formation of a colored ferrous-tripyridyltriazine complex.[11][12]

Materials:

-

This compound

-

FRAP reagent (containing TPTZ, FeCl₃, and acetate buffer)

-

96-well microplate

-

Microplate reader

Procedure:

-

Preparation of FRAP reagent: Prepare a fresh FRAP working solution by mixing 300 mM acetate buffer (pH 3.6), 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 (v/v/v) ratio.[12][13] Warm the solution to 37°C before use.[14]

-

Sample Preparation: Prepare various concentrations of this compound.

-

Reaction: Add 190 µL of the FRAP working solution to 10 µL of each this compound concentration in a 96-well plate.

-

Incubation: Incubate the plate at 37°C for a specified time (e.g., 60 minutes).[11]

-

Measurement: Measure the absorbance at 593 nm or 594 nm.[11][15]

-

Calculation: The antioxidant capacity is determined by comparing the change in absorbance of the sample with a standard curve prepared using a known concentration of FeSO₄.

Signaling Pathways and Experimental Workflows

The antioxidant activity of this compound is linked to its ability to modulate cellular signaling pathways involved in inflammation and oxidative stress.

Inhibition of ROS-Mediated NF-κB Signaling

This compound has been shown to suppress inflammatory responses by inhibiting the ROS-mediated Akt/IKK/NF-κB signaling pathway.[1] Reactive oxygen species (ROS) can activate Akt, which in turn activates IKK (IκB kinase). IKK then phosphorylates IκBα, leading to its degradation and the subsequent release and nuclear translocation of NF-κB, a key transcription factor for pro-inflammatory genes. This compound, by reducing ROS accumulation, can block this entire cascade.[1]

Caption: this compound inhibits the ROS-mediated NF-κB signaling pathway.

General Workflow for In Vitro Antioxidant Assays

The assessment of the in vitro antioxidant capacity of a compound like this compound follows a standardized workflow, from sample preparation to data analysis.

Caption: Standard workflow for in vitro antioxidant capacity assessment.

Conclusion

This compound demonstrates considerable in vitro antioxidant potential, primarily through its radical scavenging and metal-chelating abilities.[2][16] Its capacity to modulate key signaling pathways involved in oxidative stress and inflammation further underscores its potential as a lead compound for the development of novel therapeutics. The data and protocols presented in this guide offer a foundational resource for researchers and drug development professionals interested in harnessing the antioxidant properties of this compound. Further in vivo studies are warranted to fully elucidate its therapeutic efficacy.

References

- 1. This compound suppresses lipopolysaccharide-induced inflammatory responses via inhibiting ROS-mediated Akt/IKK/NF-κB signaling in murine macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound Attenuates Nonsteroidal Anti-Inflammatory Drug-Induced Gastric Ulceration by Decreasing Oxidative/Nitrative Stress and Inflammation and Promoting Angiogenic Autohealing - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound, a constituent of spice Myristica malabarica, exhibits anti-inflammatory effects via modulation of cellular redox - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchmgt.monash.edu [researchmgt.monash.edu]

- 6. mdpi.com [mdpi.com]

- 7. Evaluation of Antioxidant and Anti-α-glucosidase Activities of Various Solvent Extracts and Major Bioactive Components from the Seeds of Myristica fragrans - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 11. assaygenie.com [assaygenie.com]

- 12. researchgate.net [researchgate.net]

- 13. Approach to Optimization of FRAP Methodology for Studies Based on Selected Monoterpenes - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 16. Antioxidant activity of Myristica malabarica extracts and their constituents - PubMed [pubmed.ncbi.nlm.nih.gov]

Malabaricone C: A Technical Guide to its Anticancer Properties in Breast Cancer Cell Lines

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the anticancer properties of Malabaricone C, a phenolic compound isolated from the Indian spice Myristica malabarica. The document details its mechanism of action, summarizes its cytotoxic effects on breast cancer cell lines, and provides comprehensive experimental protocols for key assays, adhering to rigorous scientific standards.

Quantitative Data Summary: Cytotoxicity

This compound (Mal C) has demonstrated significant cytotoxic effects against various human breast cancer cell lines. Its efficacy is often compared with other related compounds and standard chemotherapeutic agents. The half-maximal inhibitory concentration (IC50) is a key metric for its potency.

| Cell Line | Compound | IC50 Value (µM) | Incubation Time | Reference |

| MCF-7 | This compound | 7.0 ± 1.8 | 48 hours | [1] |

| MCF-7 | This compound | 5.26 ± 1.20 | Not Specified | [ ] |

| MDA-MB-231 | This compound | 15.12 - 19.63 (range) | 24 hours | [2] |

| T-47D | This compound | Data evaluated but not specified | 48 hours | [3] |

Mechanism of Action in Breast Cancer Cells

This compound induces cancer cell death through a unique, caspase-independent mitochondrial apoptotic pathway, which is initiated by lysosomal destabilization. This multi-stage process distinguishes it from many conventional chemotherapeutic agents.

Initiating Event: Lysosomal Membrane Permeabilization (LMP)

The primary and earliest event in Mal C-induced cytotoxicity is the permeabilization of the lysosomal membrane.[4] This destabilization leads to the release of hydrolytic enzymes, such as Cathepsin B, from the lysosomal lumen into the cytosol.[4]

Mitochondrial Apoptotic Pathway Activation

Once in the cytosol, Cathepsin B acts on the pro-apoptotic Bcl-2 family protein, Bid, cleaving it into its truncated active form, t-Bid.[4] t-Bid then translocates to the mitochondria, where it triggers mitochondrial damage.[4] This damage is characterized by the loss of mitochondrial membrane potential (ΔΨm) and the subsequent release of pro-apoptotic proteins, specifically Apoptosis-Inducing Factor (AIF) and Endonuclease G (Endo G), into the cytosol.[4] These proteins then move to the nucleus, where they contribute to chromatin condensation and DNA fragmentation, hallmarks of apoptosis.[4] This entire cascade operates independently of caspases.[4]

Effects on Cell Cycle Progression

In addition to inducing apoptosis, this compound significantly impacts cell cycle regulation. It causes a notable accumulation of cells in the S or G2/M phases of the cell cycle.[4] This cell cycle arrest is associated with the upregulation of key regulatory proteins, Cyclin E and Cyclin A.[4]

Caption: Signaling pathway of this compound in breast cancer cells.

Experimental Protocols

The following sections provide detailed methodologies for the key experiments used to elucidate the anticancer properties of this compound.

Caption: General experimental workflow for evaluating this compound.

Cell Culture and Treatment

-

Cell Lines: Human breast cancer cell lines (e.g., MCF-7, MDA-MB-231, T-47D) are maintained in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

Culture Conditions: Cells are cultured at 37°C in a humidified atmosphere with 5% CO2.

-

Treatment: A stock solution of this compound is prepared in DMSO. For experiments, cells are seeded in plates or flasks and allowed to adhere overnight. The media is then replaced with fresh media containing various concentrations of this compound or a vehicle control (DMSO).

Cell Viability (MTT) Assay

-

Seeding: Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate overnight.

-

Treatment: Treat cells with serially diluted this compound for 24, 48, or 72 hours.

-

MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

-

Solubilization: Aspirate the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measurement: Read the absorbance at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the vehicle-treated control cells.

Cell Cycle Analysis

-

Harvesting: Treat cells in 6-well plates. After treatment, harvest cells by trypsinization.

-

Fixation: Wash the cells with ice-cold PBS and fix them in 70% ice-cold ethanol overnight at -20°C.[5]

-

Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A.[5][6]

-

Analysis: Incubate for 30 minutes in the dark at room temperature. Analyze the DNA content using a flow cytometer. The percentages of cells in the G0/G1, S, G2/M, and sub-G1 (apoptotic) phases are quantified.[5]

Lysosomal Membrane Permeabilization (LMP) Assay

-

Staining: Culture cells on coverslips or in a black-walled 96-well plate. Load the cells with Acridine Orange (AO) (e.g., 0.5-1 µg/mL) for 15 minutes at 37°C.[7][8] AO accumulates in intact lysosomes, emitting red fluorescence.[7]

-

Treatment: Wash away excess dye and treat the cells with this compound.

-

Analysis: Monitor the cells using a fluorescence microscope or a microplate reader.[7] LMP is indicated by the leakage of AO from the lysosomes into the cytosol and nucleus, resulting in a shift from red to green fluorescence.[7][9]

Mitochondrial Membrane Potential (ΔΨm) Assay

-

Staining: Treat cells as required for the experiment. Harvest and wash the cells with PBS.

-

JC-1 Loading: Incubate the cells with JC-1 dye (5,5’,6,6’-tetrachloro-1,1’,3,3’-tetraethylbenzimidazolylcarbocyanine iodide) at 37°C for 15-30 minutes.[10][11]

-

Analysis: Analyze the cells immediately by flow cytometry or fluorescence microscopy.[4][12]

-

Quantification: The ratio of red to green fluorescence is used to quantify the change in mitochondrial membrane potential.

Western Blot Analysis

-

Protein Extraction: Following treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer containing a protease inhibitor cocktail.

-

Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

Electrophoresis: Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-PAGE gel.

-

Transfer: Transfer the separated proteins onto a PVDF or nitrocellulose membrane.

-

Blocking & Probing: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate the membrane with primary antibodies against target proteins (e.g., Cathepsin B, Bid, AIF, Cyclin E, Cyclin A, β-actin) overnight at 4°C.[13]

-

Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

Conclusion

This compound is a promising natural compound with potent anticancer activity against breast cancer cells. Its unique mechanism, initiated by lysosomal membrane permeabilization and culminating in caspase-independent apoptosis and cell cycle arrest, offers a potential therapeutic avenue, particularly for cancers resistant to conventional apoptosis-inducing agents. The detailed protocols provided herein serve as a comprehensive resource for researchers aiming to further investigate and validate the therapeutic potential of this compound and its analogues in the field of oncology drug development.

References

- 1. hbni.ac.in [hbni.ac.in]

- 2. Exploring apoptotic induction of malabaricone A in triple-negative breast cancer cells: an acylphenol phyto-entity isolated from the fruit rind of Myristica malabarica Lam - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis, Structure–Activity Relationship, and Biological Evaluation of a Novel Malabaricone Derivative: A Potent Anticancer Agent and Radiosensitizer That Targets Autophagy Flux - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Mechanism of the this compound-induced toxicity to the MCF-7 cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Simultaneous Inhibition of Cell-Cycle, Proliferation, Survival, Metastatic Pathways and Induction of Apoptosis in Breast Cancer Cells by a Phytochemical Super-Cocktail: Genes That Underpin Its Mode of Action [jcancer.org]

- 6. Assessment of Interactions between Cisplatin and Two Histone Deacetylase Inhibitors in MCF7, T47D and MDA-MB-231 Human Breast Cancer Cell Lines – An Isobolographic Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Real-Time Monitoring of Lysosomal Membrane Permeabilization Using Acridine Orange - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Protocol for detecting lysosome quantity and membrane permeability in acute myeloid leukemia cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. 101.200.202.226 [101.200.202.226]

- 11. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 12. Analysis of the Mitochondrial Membrane Potential Using the Cationic JC-1 Dyeas a Sensitive Fluorescent Probe - PMC [pmc.ncbi.nlm.nih.gov]

- 13. bio-rad-antibodies.com [bio-rad-antibodies.com]

The Antiviral Potential of Malabaricone C Against Enveloped Viruses: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Malabaricone C, a naturally occurring diarylnonanoid found in edible plants such as the mace of nutmeg (Myristica fragrans), has emerged as a promising antiviral agent, particularly against enveloped viruses.[1][2] This technical guide provides an in-depth overview of the current understanding of this compound's antiviral activity, its mechanism of action, and the experimental methodologies used to evaluate its efficacy. The information presented herein is intended to support further research and development of this compound as a potential therapeutic for viral infections.

Core Antiviral Activity and Mechanism of Action

Recent studies have highlighted the potent inhibitory effects of this compound against Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2), an enveloped RNA virus.[1][2][3] The antiviral activity of this compound is not limited to the ancestral strain of SARS-CoV-2 but extends to its variants as well.[1][2] This broad-spectrum potential suggests that this compound could be effective against other enveloped viruses that share similar entry and replication strategies.

The primary mechanism of this compound's antiviral action is believed to be the disruption of the host cell's plasma membrane dynamics, which are critical for viral entry. Specifically, this compound has been shown to:

-

Modulate Sphingomyelin Distribution: It affects the distribution of sphingomyelin on the plasma membrane.[1][2] Sphingomyelin is a key component of lipid rafts, which are microdomains on the cell membrane that many enveloped viruses exploit as entry platforms.

-

Inhibit Sphingomyelin Synthase (SMS): this compound acts as a non-competitive inhibitor of both SMS1 and SMS2, with IC50 values in the low micromolar range.[4] By inhibiting SMS, this compound disrupts the synthesis of sphingomyelin, thereby altering the integrity and function of lipid rafts.

-

Interfere with Viral Fusion: By altering the lipid composition of the host cell membrane, this compound interferes with the fusion process between the viral envelope and the cell membrane, a critical step for viral entry.[1]

This multi-faceted mechanism of targeting host cell factors is advantageous as it may reduce the likelihood of the development of viral resistance.

Modulation of Host Signaling Pathways

Beyond its direct effects on the cell membrane, this compound has been shown to modulate key intracellular signaling pathways that are often dysregulated during viral infections and contribute to the associated pathology.

ROS-Mediated Akt/IKK/NF-κB Signaling Pathway

In murine macrophages, this compound has been demonstrated to suppress lipopolysaccharide (LPS)-induced inflammatory responses by inhibiting the ROS-mediated Akt/IKK/NF-κB signaling pathway.[5] This is significant because many viral infections trigger an overactive inflammatory response, often referred to as a "cytokine storm," which can lead to severe tissue damage. By inhibiting this pathway, this compound may help to mitigate the inflammatory complications of viral diseases.

dot

Caption: Inhibition of the ROS/Akt/IKK/NF-κB pathway by this compound.

T-Cell Proliferation and ERK/JNK Signaling

This compound has also been shown to possess immunomodulatory properties by affecting T-cell function. It inhibits mitogen-induced T-cell proliferation and the secretion of cytokines such as IL-2 and IFN-γ.[6][7] This effect is mediated through the depletion of cellular thiols and the subsequent inhibition of the phosphorylation of ERK and JNK, as well as the DNA binding of NF-κB.[6] This suggests that this compound could be beneficial in viral infections where T-cell hyperactivation contributes to immunopathology.

dot

Caption: Modulation of T-cell signaling by this compound.

Quantitative Data Summary

The following tables summarize the key quantitative data reported for this compound's antiviral and cytotoxic activities.

Table 1: Antiviral Activity of this compound against SARS-CoV-2

| Virus Strain | Cell Line | EC50 (µM) | Reference |

| SARS-CoV-2 (WK-521, ancestral) | Vero E6/TMPRSS2 | 1.5 | [8] |

| SARS-CoV-2 and its variants | HEK293T and Vero E6 | 1-1.5 | [1][2] |

Table 2: Cytotoxicity of this compound

| Cell Line | Assay | IC50/CC50 (µM) | Observation | Reference |

| SH-SY5Y | LDH Release | >200 | Minimal cytotoxicity (<20%) at 25-75 µM | [9] |

| Wild-type mouse embryonic fibroblasts (MEF) | Cell counting kit-8 | >100 | 56-97% viability after 3h at 1-0.01 mM | [4] |

| MDA-MB-231 (TNBC) | MTT | 8.11 ± 0.03 | Significant antiproliferative activity | [10] |

| NCI-N87 (gastric cancer) | Not specified | 42.62 ± 3.10 (µg/mL) | Cytotoxic effects | [11] |

| MGC803 (gastric cancer) | Not specified | 22.94 ± 1.33 (µg/mL) | Cytotoxic effects | [11] |

Table 3: Sphingomyelin Synthase (SMS) Inhibition by this compound

| Enzyme | Substrate Concentration | IC50 (µM) | Inhibition Type | Reference |

| SMS1 | 5 and 50 µM NDB-Ceramide | 2-3 | Non-competitive | [4] |

| SMS2 | 5 and 50 µM NDB-Ceramide | 1-3 | Non-competitive | [4] |

| SMS1 (cell-based) | - | 13 | - | [4] |

| SMS2 (cell-based) | - | 11 | - | [4] |

Experimental Protocols

Detailed experimental protocols are crucial for the replication and extension of these findings. The following are generalized methodologies for key assays used in the evaluation of this compound.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is commonly used to measure cytotoxicity.

-

Cell Seeding: Plate cells (e.g., Vero E6, HEK293T) in a 96-well plate at a predetermined density and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the medium containing the various concentrations of the compound. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.

-

Incubation: Incubate the plate for a period that corresponds to the duration of the antiviral assay (e.g., 48-72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. The viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the wells at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the 50% cytotoxic concentration (CC50) by non-linear regression analysis.

Plaque Reduction Assay

This assay is used to quantify the reduction in infectious virus particles.

-

Cell Seeding: Seed host cells in 6-well or 12-well plates to form a confluent monolayer.

-

Virus and Compound Incubation: Prepare serial dilutions of this compound. In a separate plate or tubes, incubate a known titer of the virus (e.g., 100 plaque-forming units, PFU) with the different concentrations of this compound for 1 hour.

-

Infection: Remove the culture medium from the cell monolayers and infect the cells with the virus-compound mixtures. Allow for viral adsorption for 1-2 hours.

-

Overlay: After adsorption, remove the inoculum and overlay the cell monolayer with a semi-solid medium (e.g., containing agarose or methylcellulose) with the corresponding concentrations of this compound to restrict virus spread to adjacent cells.

-

Incubation: Incubate the plates for several days until visible plaques are formed.

-

Staining: Fix the cells (e.g., with 10% formalin) and stain with a dye (e.g., crystal violet) to visualize the plaques.

-

Plaque Counting: Count the number of plaques in each well.

-

Data Analysis: Calculate the percentage of plaque reduction compared to the virus control and determine the 50% effective concentration (EC50).

Viral Yield Reduction Assay

This assay measures the amount of new infectious virus produced in the presence of the antiviral compound.

-

Infection and Treatment: Infect a confluent monolayer of cells with the virus at a specific multiplicity of infection (MOI). After a 1-2 hour adsorption period, wash the cells to remove unadsorbed virus and add fresh medium containing serial dilutions of this compound.

-

Incubation: Incubate the cultures for a full replication cycle of the virus (e.g., 24-48 hours).

-

Virus Harvest: Harvest the supernatant and/or the cells (via freeze-thaw cycles) to release the progeny virus.

-

Titration: Determine the titer of the harvested virus from each concentration of this compound by performing a plaque assay or a TCID50 (50% tissue culture infectious dose) assay on fresh cell monolayers.

-

Data Analysis: Calculate the reduction in viral titer for each compound concentration compared to the untreated virus control and determine the EC50 or EC90 (90% effective concentration).

dot

Caption: General workflow for evaluating the antiviral activity of this compound.

Conclusion and Future Directions

This compound represents a promising natural product with significant antiviral activity against enveloped viruses, exemplified by its potent inhibition of SARS-CoV-2. Its unique mechanism of action, targeting host cell lipid metabolism and modulating key signaling pathways, makes it an attractive candidate for further development. Future research should focus on:

-

Broad-Spectrum Activity: Evaluating the efficacy of this compound against a wider range of enveloped viruses, such as influenza virus, respiratory syncytial virus (RSV), and herpesviruses.

-

In Vivo Studies: Conducting preclinical animal studies to assess the in vivo efficacy, pharmacokinetics, and safety profile of this compound.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing derivatives of this compound to optimize its antiviral activity and drug-like properties.

-

Combination Therapies: Investigating the potential for synergistic effects when this compound is used in combination with other antiviral agents.

The in-depth understanding of this compound's antiviral properties provided in this guide serves as a foundation for the scientific community to build upon in the quest for novel and effective antiviral therapeutics.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound isolated from edible plants as a potential inhibitor of SARS-CoV-2 infection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound isolated from edible plants as a potential inhibitor of SARS-CoV-2 infection – Institute for Vaccine Research and Development(IVReD), Institute for Integrated Innovations [ivred.hokudai.ac.jp]

- 4. This compound as Natural Sphingomyelin Synthase Inhibitor against Diet-Induced Obesity and Its Lipid Metabolism in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound suppresses lipopolysaccharide-induced inflammatory responses via inhibiting ROS-mediated Akt/IKK/NF-κB signaling in murine macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound, a constituent of spice Myristica malabarica, exhibits anti-inflammatory effects via modulation of cellular redox - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound, a constituent of spice Myristica malabarica, exhibits anti-inflammatory effects via modulation of cellular redox - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound isolated from edible plants as a potential inhibitor of SARS-CoV-2 infection - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Exploring apoptotic induction of malabaricone A in triple-negative breast cancer cells: an acylphenol phyto-entity isolated from the fruit rind of Myristica malabarica Lam - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

The Dichotomous Role of Malabaricone C in Cellular Redox Homeostasis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Malabaricone C (Mal C), a diarylnonanoid phytochemical isolated from the spice Myristica malabarica, has emerged as a molecule of significant interest due to its complex and context-dependent modulation of cellular redox status. This technical guide provides an in-depth analysis of the mechanisms through which this compound exerts its dual antioxidant and pro-oxidant effects. We consolidate quantitative data from multiple studies, present detailed experimental protocols for key assays, and visualize the intricate signaling pathways and experimental workflows. This document aims to serve as a comprehensive resource for researchers investigating the therapeutic potential of this compound in oncology, immunology, and inflammatory diseases.

Introduction

The cellular redox environment is a tightly regulated system crucial for maintaining physiological homeostasis. An imbalance in this system, leading to oxidative stress, is implicated in the pathophysiology of numerous diseases, including cancer, neurodegenerative disorders, and inflammatory conditions. This compound, a phenolic compound, has demonstrated a remarkable ability to interact with and modulate key components of the cellular redox machinery. Its actions are multifaceted, ranging from direct scavenging of reactive oxygen species (ROS) to the depletion of cellular thiols, thereby influencing a cascade of downstream signaling events. This guide will explore the dual nature of this compound's redox activity, its impact on critical signaling pathways, and the experimental methodologies used to elucidate these functions.

Quantitative Data on this compound's Biological Activity

The following tables summarize the quantitative data regarding the inhibitory concentrations (IC50) of this compound and its analogs in various cancer cell lines, as well as its efficacy in other biological assays.

Table 1: IC50 Values of this compound and its Analogues in Cancer Cell Lines

| Compound/Analogue | Cell Line | Assay Type | IC50 (µM) | Reference(s) |

| This compound | MCF-7 (Breast Cancer) | MTT Assay | Varies (study dependent) | [1] |

| This compound | T-47D (Breast Cancer) | MTT Assay | Varies (study dependent) | [1] |

| This compound | MDA-MB-231 (Breast Cancer) | MTT Assay | Varies (study dependent) | [1] |

| This compound | Multiple Cancer Cell Lines | MTT Assay | Generally 10-50 µM | [2][3] |